(甲基氢硅氧烷)-二甲基硅氧烷共聚物

描述

Synthesis Analysis

Siloxane polymer was synthesized by a copolymerization reaction . The synthesis conditions of the silicone polymer were optimized using a Box–Behnken design, and the yield from the process was considered as an evaluation criterion in the screening of the synthesis process .Molecular Structure Analysis

From the optimized geometry of the coumarin-containing graft copolymer, atomic charge distributions, molecular electrostatic potential (MEP) surfaces, frontier molecular orbitals (FMOs) and thermodynamic properties such as entropy, enthalpy and specific heat capacity have been calculated theoretically .Chemical Reactions Analysis

Polyurethane was first developed through basic diisocyanate polyaddition reactions . The physical properties of a polymer such as its strength and flexibility depend on chain length, side groups present, branching, and cross-linking .Physical And Chemical Properties Analysis

The influences of PVB content, modification of OH group in PVB, concentration of polymerizable groups, and molecular weight of PVB on the foldability and physical properties such as transparency, mechanical properties, surface hardness of the resulting PVB/PMMA graft copolymers were investigated .科学研究应用

苯酚回收

当 (甲基氢硅氧烷)-二甲基硅氧烷共聚物负载在聚丙烯微孔平板膜上时,已研究其从水相中回收苯酚。这些共聚物表现出增强的苯酚渗透性,其随着载膜的孔隙率、共聚物的分子组成和所涉及相的流速而变化 (Jaber、Ali 和 Yahaya,2005 年)。

表面分析和污染行为

一项对聚(甲基丙烯酸甲酯)-g-聚(二甲基硅氧烷) 共聚物的研究,其中包括二甲基硅氧烷,揭示了它们在水中的动态接触角行为和亲水性表面转变。对这些共聚物的污染和释放行为进行了评估,证明了它们在与表面性质和与水生环境相互作用相关的应用中的潜力 (Meraa 等人,1999 年)。

气体传感应用

聚硅氧烷的最新发展是一种专为气体传感器设计、表现出高氢键酸度的共聚物。这种材料聚(二甲基硅氧烷-共-[4-(2,3-二氟-4-羟基苯氧基) 丁基] 甲基硅氧烷) 显示出有希望的基于声电转换器的气体传感器特性 (Grabka 等人,2022 年)。

低介电材料

通过溶胶-凝胶工艺合成的甲基倍半硅氧烷-二甲基硅氧烷共聚物已被研究作为低介电材料的应用。这些共聚物旨在改善甲基倍半硅氧烷自身的脆性,并已对其结构和热性能进行了分析 (Lee 等人,2001 年)。

热稳定性

专注于二甲基硅氧烷均聚物和共聚物(包括 (甲基氢硅氧烷)-二甲基硅氧烷)的热稳定性的研究表明,这些材料的热稳定性低于全甲基聚硅氧烷。这一见解对于热阻是关键因素的应用至关重要 (Jovanovic 等人,1998 年)。

安全和危害

According to the Safety Data Sheet, if inhaled, the person should be moved into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

未来方向

Strategies such as polymer post-functionalization, self-assembly of oligomers, liquid crystals, and random copolymers, or incorporation of artificial/natural channels within block copolymer materials are future directions with the potential to overcome current limitations with respect to separation size .

属性

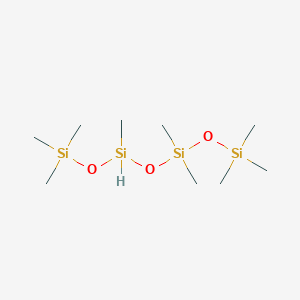

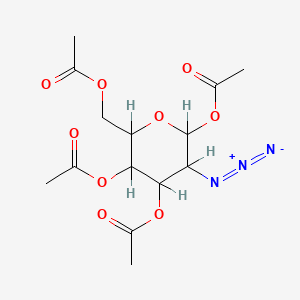

IUPAC Name |

dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H28O3Si4/c1-13(10-14(2,3)4)11-16(8,9)12-15(5,6)7/h13H,1-9H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYVSVZSPWHVHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H28O3Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a slight odor; [Wacker Silicones MSDS] | |

| Record name | Siloxanes and Silicones, di-Me, Me hydrogen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17291 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

CID 59934528 | |

CAS RN |

68037-59-2 | |

| Record name | Siloxanes and Silicones, di-Me, Me hydrogen | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Siloxanes and Silicones, di-Me, Me hydrogen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde](/img/structure/B3068607.png)

![Poly(oxy-1,2-ethanediyl),a-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]-w-hydroxy-](/img/structure/B3068630.png)

![Hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane](/img/structure/B3068655.png)

![N-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-N-[(alphaS)-alpha-methylbenzyl]methanamine](/img/structure/B3068678.png)